molecular formula C12H16N2O3 B11027313 2-methyl-N-(2-methylpropyl)-3-nitrobenzamide

2-methyl-N-(2-methylpropyl)-3-nitrobenzamide

Cat. No.: B11027313
M. Wt: 236.27 g/mol
InChI Key: YSQBSYJGEKGTMW-UHFFFAOYSA-N
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Description

2-methyl-N-(2-methylpropyl)-3-nitrobenzamide is an organic compound with a complex structure that includes a benzamide core substituted with a nitro group and alkyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-methylpropyl)-3-nitrobenzamide typically involves the nitration of a benzamide precursor followed by alkylation. The nitration process introduces the nitro group onto the benzamide ring, and subsequent alkylation with 2-methylpropylamine completes the synthesis. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-methylpropyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide core can undergo electrophilic substitution reactions, where the nitro group influences the reactivity of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of 2-methyl-N-(2-methylpropyl)-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

2-methyl-N-(2-methylpropyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-methylpropyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzamide core can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-(2-methylpropyl)benzamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    3-nitrobenzamide: Lacks the alkyl substituents, affecting its solubility and interaction with biological targets.

    N-(2-methylpropyl)-3-nitrobenzamide: Similar structure but different substitution pattern, leading to variations in its properties.

Uniqueness

2-methyl-N-(2-methylpropyl)-3-nitrobenzamide is unique due to the combination of its nitro group and alkyl substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

2-methyl-N-(2-methylpropyl)-3-nitrobenzamide

InChI

InChI=1S/C12H16N2O3/c1-8(2)7-13-12(15)10-5-4-6-11(9(10)3)14(16)17/h4-6,8H,7H2,1-3H3,(H,13,15)

InChI Key

YSQBSYJGEKGTMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC(C)C

Origin of Product

United States

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